molecular formula C11H13FN2O2 B7625170 N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE

N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B7625170
M. Wt: 224.23 g/mol
InChI Key: RKFAJGIFSTYNPB-UHFFFAOYSA-N
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Description

N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is a chemical compound with the molecular formula C9H10FNO. It is also known as 2’-Fluoroacetanilide. This compound is characterized by the presence of an acetamido group attached to a fluorophenyl methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE typically involves the reaction of 2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Fluoroaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine.

    Step 2: The reaction mixture is heated to a specific temperature to facilitate the formation of the acetamido group.

    Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoroacetanilide
  • N-(2-fluorophenyl)acetamide

Uniqueness

N-[ACETAMIDO(2-FLUOROPHENYL)METHYL]ACETAMIDE is unique due to the presence of both acetamido and fluorophenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[acetamido-(2-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFAJGIFSTYNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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